N,N-dimethylquinolin-6-amine
Overview
Description
N,N-dimethylquinolin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dimethylamino group at the 6th position of the quinoline ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylquinolin-6-amine typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the alkylation of quinoline with dimethylamine in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, often using solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N,N-dimethylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for detecting biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. This property is utilized in various biochemical assays and imaging techniques. The compound’s interaction with molecular targets often involves non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylquinolin-8-amine
- 6-hydroxyquinoline
- 8-hydroxyquinoline
Uniqueness
N,N-dimethylquinolin-6-amine is unique due to the specific positioning of the dimethylamino group at the 6th position of the quinoline ring. This structural feature imparts distinct photophysical properties, making it highly emissive and suitable for use as a chromophore in fluorescent probes. Compared to its analogs, this compound exhibits superior stability and sensitivity in various applications .
Properties
IUPAC Name |
N,N-dimethylquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHQKXJJJBLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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